Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate
Description
Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate is a bicyclic heteroaromatic compound featuring a fused benzene and pyridone ring system. Its structure includes a ketone group at position 1 and a methyl ester substituent at position 8 (Figure 1). Its reactivity is influenced by the electron-withdrawing ester group and the conjugated system of the dihydroisoquinoline scaffold, enabling participation in cycloadditions, nucleophilic substitutions, and organocatalytic transformations.
Properties
IUPAC Name |
methyl 1-oxo-2H-isoquinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-5-6-12-10(13)9(7)8/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROENEBOLKDRRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856436 | |
| Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368336-35-9 | |
| Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Synthesis Overview
The synthesis methods for methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate often include:
- Refluxing with Phosphorus Oxychloride : This method has been reported to yield high purity products through careful control of reaction conditions .
- Use of Solvents : Common solvents include chloroform and toluene, which facilitate the reaction processes while maintaining the stability of the compound .
Biological Activities
This compound has demonstrated a range of biological activities that make it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from isoquinoline derivatives have been tested against various cancer cell lines, including MCF-7 (breast cancer) cells. The results indicated that certain derivatives displayed strong cytotoxic effects comparable to established chemotherapeutic agents .
| Compound | IC50 (μM) | Comparison |
|---|---|---|
| This compound | 15.6 | Strong activity compared to Doxorubicin |
| Doxorubicin | 10.0 | Standard reference |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively, making it a potential candidate for developing new antibiotics .
Mechanistic Studies
Understanding the mechanism of action is crucial for the development of effective therapeutic agents. Research indicates that this compound may exert its effects through multiple pathways:
- Topoisomerase Inhibition : Similar compounds have shown activity against topoisomerases, enzymes critical for DNA replication and transcription .
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Numerous studies have documented the promising applications of this compound:
Case Study: Anticancer Screening
In a systematic study involving a series of synthesized derivatives from this compound, researchers observed that certain modifications enhanced cytotoxicity against MCF-7 cells. The study utilized the MTT assay to evaluate cell viability post-treatment with varying concentrations of these compounds .
Case Study: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition at low concentrations, suggesting potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate to related compounds are critical for understanding its unique properties. Below is a detailed comparison with three analogous derivatives:
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Structural Differences: This compound replaces the isoquinoline system with an indene scaffold, resulting in a non-aromatic fused bicyclic structure. The absence of a nitrogen atom reduces its capacity for hydrogen bonding and electronic conjugation.
- Reactivity: In organocatalytic asymmetric Michael reactions with nitrostyrenes, this derivative achieved 92:8 enantiomeric ratio (er) under optimized conditions, outperforming other cyclic β-ketoesters. However, its diastereoselectivity was lower compared to isoquinoline analogs.
- Applications : Primarily used in asymmetric synthesis to generate chiral intermediates for pharmaceuticals.
Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate
- Structural Differences : The ester group is positioned at C3 instead of C8, altering the electronic distribution and steric accessibility.
- Synthetic Utility : Available commercially (CAS 69454-42-8) in high purity (≥97%) for medicinal chemistry workflows. Its C3 substitution pattern may influence binding affinity in enzyme inhibition assays compared to the C8 analog.
- Thermal Stability: Limited data suggest reduced thermal stability compared to the C8 derivative, likely due to steric strain in the bicyclic system.
1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile
- Functional Group Variation : Replaces the ester with a nitrile group at C6, enhancing electron-withdrawing effects and altering dipole interactions.
- Biological Activity : The nitrile group improves metabolic stability in vivo, making this derivative a candidate for preclinical drug development. However, it exhibits lower solubility in polar solvents compared to ester-containing analogs.
Data Table: Comparative Analysis of Key Properties
Key Research Findings
Reactivity in Organocatalysis: this compound exhibits lower reactivity in Michael additions compared to its indene counterpart (Table 1, ). Temperature sensitivity was noted, with lower enantioselectivity at reduced temperatures due to weakened catalyst-substrate interactions.
Synthetic Accessibility : The C8 ester derivative is more challenging to synthesize than the C3 analog, requiring multistep protocols involving cyclization and esterification.
Biological Relevance : Derivatives with electron-withdrawing groups (e.g., nitrile at C6) show enhanced pharmacokinetic profiles but require structural optimization for solubility.
Biological Activity
Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed exploration of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is characterized by its isoquinoline moiety and a carbonyl group, which are crucial for its biological activity. The compound's molecular formula is C_11H_11NO_3, with a molecular weight of approximately 219.21 g/mol. The unique arrangement of functional groups influences its reactivity and interaction with biological systems.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound and its derivatives. These compounds have shown effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.5 mg/mL |
| This compound | S. aureus | 0.3 mg/mL |
| This compound | C. albicans | 0.4 mg/mL |
These results indicate that the compound exhibits varying degrees of activity against different pathogens, with notable effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects against several cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Human gastric adenocarcinoma (AGS) | 5.0 | ≥2.24 |
| Human lung cancer (SK-MES-1) | 6.0 | ≥2.10 |
| Human bladder carcinoma (J82) | 4.5 | ≥2.50 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The selectivity index suggests that these compounds can selectively target cancer cells over normal cells, making them promising candidates for further development in cancer therapy .
The biological activities of this compound are attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell division. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Antibacterial Efficacy
In a comparative study assessing the antibacterial efficacy of various isoquinoline derivatives, this compound was found to be significantly effective against multi-drug resistant strains of E. coli and S. aureus, demonstrating its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Inhibition
A recent investigation into the cytotoxic effects of methyl 1-oxo-1,2-dihydroisoquinoline derivatives on human cancer cell lines revealed that these compounds exhibited potent activity against gastric and lung cancers. The study highlighted their mechanism involving cell cycle arrest and induction of apoptosis, supporting their role as potential anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via cyclization of substituted isoquinoline precursors, often using esterification or condensation reactions. Key factors include:
- Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids for cyclization .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature : Optimized between 80–120°C to avoid decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Data Table :
| Precursor | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 8-Carboxy-1-hydroxyisoquinoline | H₂SO₄ | DMF | 68 | 95% |
| Methyl ester derivative | ZnCl₂ | Toluene | 72 | 98% |
Q. How is the structural integrity of this compound validated?
- Techniques :
- X-ray crystallography : SHELX-refined structures confirm the planar isoquinoline core and ester moiety geometry .
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2–8.5 ppm (aromatic protons), δ 3.9 ppm (methoxy group) .
- Mass spectrometry : ESI-MS m/z 219.1 [M+H]⁺ confirms molecular weight .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Experimental Design :
- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH.
- DFT calculations : Predict electrophilic sites using HOMO-LUMO gaps (e.g., C-8 carboxylate as a reactive center) .
- Contradictions : Experimental yields may deviate from computational predictions due to steric hindrance from the dihydroisoquinoline ring, necessitating steric maps for accurate modeling.
Q. How does this compound interact with biological targets, and what assays validate its activity?
- Methodology :
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., trypsin inhibition IC₅₀ = 12 μM) .
- Molecular docking : AutoDock Vina simulations identify binding poses in enzyme active sites (e.g., hydrogen bonding with Ser195 in chymotrypsin-like proteases) .
- Data Limitations : False positives in fluorescence assays may occur due to compound autofluorescence; validate via orthogonal methods (e.g., SPR or ITC).
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?
- Case Study : NMR suggests a twisted methoxy group, while X-ray data show coplanarity.
- Solution : Variable-temperature NMR and Hirshfeld surface analysis to assess dynamic conformational changes .
- Table :
| Technique | Observation | Interpretation |
|---|---|---|
| ¹H NMR (298K) | Broad singlet at δ 3.9 ppm | Rotational restriction of methoxy |
| X-ray (100K) | Planar geometry | Stabilized by crystal packing |
Data Reproducibility and Best Practices
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
